4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine is a complex organic compound that features both an imidazole ring and a morpholine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the morpholine ring is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using aryl halides as starting materials.
Formation of the Morpholine Ring: The morpholine ring is typically formed through the reaction of diethanolamine with a suitable reagent, such as thionyl chloride.
Coupling of the Rings: The final step involves coupling the imidazole-phenyl intermediate with the morpholine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro- or halo-substituted phenyl derivatives.
Scientific Research Applications
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the morpholine ring.
4-(1H-Imidazol-1-yl)aniline: Contains an aniline group instead of a morpholine ring.
4-(1H-Imidazol-1-yl)benzoic acid: Features a carboxylic acid group instead of a morpholine ring.
Uniqueness
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine is unique due to the presence of both an imidazole ring and a morpholine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C14H17N3O |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine |
InChI |
InChI=1S/C14H17N3O/c1-3-13(14-9-15-11-16-14)4-2-12(1)10-17-5-7-18-8-6-17/h1-4,9,11H,5-8,10H2,(H,15,16) |
InChI Key |
GLGZVTIGFGVDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.